Grepafloxacin - 119914-60-2

Grepafloxacin

Catalog Number: EVT-318580
CAS Number: 119914-60-2
Molecular Formula: C19H22FN3O3
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Grepafloxacin is a synthetic fluoroquinolone antibacterial agent. [] It belongs to the "second-generation" of fluoroquinolones. [] It exhibits a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria, including strains resistant to penicillin, other beta-lactam antibiotics, and macrolides. [, , ] This makes it a potentially valuable tool in the fight against antibiotic resistance, particularly in respiratory tract infections. [, ]

Molecular Structure Analysis

Grepafloxacin is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror image molecules). [, ] Its structure is similar to ciprofloxacin, with two key differences: grepafloxacin has a methyl group at the 5 position and a methyl group attached to the 7-piperazinyl substituent. [] The methylpiperazine at position 7 is associated with its enhanced Gram-positive activity and long half-life. [] The methyl group at the 5 position is also believed to enhance Gram-positive activity. []

Mechanism of Action

Grepafloxacin exerts its antibacterial effect by inhibiting bacterial topoisomerases II (DNA gyrase) and IV. [] These enzymes are essential for bacterial DNA replication and repair. [, ] By inhibiting these enzymes, grepafloxacin disrupts bacterial DNA synthesis, leading to cell death. [, ] This mechanism of action is concentration-dependent, meaning the rate and extent of bacterial killing increase with increasing drug concentrations. []

Physical and Chemical Properties Analysis

Grepafloxacin is a water-soluble compound. [] Its absorption is not affected by food or changes in stomach acidity. [] It exhibits a long half-life of around 12 hours, allowing for once-daily dosing. [] It achieves higher concentrations in lung and genital tissues than in serum, making it suitable for treating respiratory and sexually transmitted diseases. [] It also accumulates in polymorphonuclear leukocytes, potentially enabling activity against intracellular pathogens. []

Antimicrobial Activity and Efficacy

  • In vitro Studies: Grepafloxacin demonstrates potent in vitro activity against a wide range of respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. [, , , , ] It is also effective against methicillin-susceptible Staphylococcus aureus and Klebsiella pneumoniae. [] Notably, its activity extends to strains resistant to penicillin, macrolides, and other fluoroquinolones. [, , , , ]
  • In vivo Studies: Animal models have confirmed grepafloxacin's efficacy in treating infections caused by penicillin-resistant pneumococci, including meningitis. [] In a rabbit meningitis model, grepafloxacin achieved bactericidal activity comparable to vancomycin and ceftriaxone. []
  • Human Monocyte Activity: Grepafloxacin inhibits the intracellular growth of Legionella pneumophila in human monocytes, demonstrating its ability to target intracellular pathogens. []

Pharmacokinetics and Tissue Penetration

  • High Tissue Concentrations: Grepafloxacin achieves high concentrations in lung and genital tissues, exceeding serum levels. [] This favorable tissue distribution makes it well-suited for treating respiratory and sexually transmitted infections. []
  • Intracellular Accumulation: Grepafloxacin accumulates within polymorphonuclear leukocytes, potentially enhancing its efficacy against intracellular pathogens. []
  • Ocular Penetration: Studies in rabbits have shown that grepafloxacin penetrates ocular tissues, with higher concentrations observed in pigmented tissues. [, ] Ocular inflammation appears to increase its intraocular penetration. [] This suggests potential for treating ocular infections, although further research is needed. []

Interaction with Efflux Transporters

  • Multidrug Resistance-Associated Protein 2 (MRP2): MRP2 is another efflux transporter involved in grepafloxacin's intestinal secretion and biliary excretion. [, ]
  • Breast Cancer Resistance Protein (BCRP): BCRP has also been implicated in the biliary excretion of grepafloxacin. []

3. SparfloxacinCompound Description: Sparfloxacin is a broad-spectrum fluoroquinolone antibiotic that has demonstrated activity against a wide range of Gram-positive and Gram-negative bacteria. Like grepafloxacin, it exhibits potent activity against respiratory pathogens, including atypical bacteria like Legionella and Mycoplasma species. [, , , ]Relevance: Sparfloxacin shares structural similarities with grepafloxacin, particularly the presence of a fluoroquinolone core. Research has explored the comparative efficacy of sparfloxacin and grepafloxacin in vitro against various bacterial species, including Legionella and atypical pathogens. Their interactions with efflux transporters have also been investigated. Sparfloxacin often serves as a benchmark for comparing the antibacterial potency and pharmacological properties of newer fluoroquinolones like grepafloxacin. [, , , ]

4. OfloxacinCompound Description: Ofloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is commonly employed as a comparator drug in studies evaluating the efficacy and safety of grepafloxacin. [, , , ]Relevance: Ofloxacin, like grepafloxacin, possesses a fluoroquinolone core, but with distinct substituents. These structural variations result in differences in their antibacterial spectrum and potency. Research has compared the two drugs in various aspects, including their efficacy against Chlamydia species, their ability to penetrate ocular tissues, and their potential for phototoxicity. These comparative studies help to define the place of grepafloxacin within the broader context of fluoroquinolone antibiotics. [, , , ]

5. ClarithromycinCompound Description: Clarithromycin is a macrolide antibiotic commonly used to treat respiratory tract infections. It is often used as a comparator drug in clinical trials evaluating the efficacy of grepafloxacin in treating conditions like acute exacerbations of chronic bronchitis. [, , , ]Relevance: Unlike grepafloxacin, clarithromycin belongs to the macrolide class of antibiotics. Despite their structural differences, both drugs target similar bacterial infections, making clarithromycin a useful comparator in clinical trials to assess the relative efficacy and tolerability of grepafloxacin in treating respiratory tract infections. [, , , ]

6. AmoxycillinCompound Description: Amoxycillin is a widely prescribed β-lactam antibiotic belonging to the penicillin group. It is effective against a variety of bacterial infections, making it a standard treatment option for conditions like acute exacerbations of chronic bronchitis and community-acquired pneumonia. [, , , ]Relevance: Amoxycillin and grepafloxacin, while structurally and mechanistically distinct, are often compared in clinical settings due to their overlapping therapeutic applications in treating respiratory tract infections. Amoxycillin serves as a reference point to evaluate the relative efficacy and safety of grepafloxacin in treating these infections, particularly in the context of increasing antibiotic resistance. [, , , ]

7. CefaclorCompound Description: Cefaclor is a second-generation cephalosporin antibiotic effective against a range of bacterial infections. It is commonly used as a comparator drug in clinical trials to evaluate the effectiveness of grepafloxacin. [, , ]Relevance: Cefaclor and grepafloxacin, although structurally distinct, share similar therapeutic applications, particularly in treating respiratory tract infections. This overlap makes cefaclor a suitable comparator in clinical trials to assess the relative efficacy and safety of grepafloxacin in these clinical contexts. [, , ]

8. DoxycyclineCompound Description: Doxycycline is a tetracycline antibiotic that inhibits bacterial protein synthesis, effective against a wide range of bacteria. [, ]Relevance: Although doxycycline and grepafloxacin belong to different antibiotic classes, they are often compared due to their overlapping clinical applications, particularly in treating sexually transmitted infections. This comparison provides insights into the relative efficacy and tolerability of grepafloxacin in these contexts. [, ]

9. CefiximeCompound Description: Cefixime is a third-generation cephalosporin antibiotic with activity against a range of bacteria. []Relevance: Cefixime, like grepafloxacin, is used in the treatment of gonorrhea. Clinical trials comparing the two drugs provide valuable information on their relative efficacy and tolerability in treating this specific infection. []

10. ErythromycinCompound Description: Erythromycin is a macrolide antibiotic often used as a comparator drug in studies evaluating the efficacy of newer antibiotics like grepafloxacin, particularly against respiratory pathogens. [, ]Relevance: Erythromycin and grepafloxacin, while belonging to different antibiotic classes, target similar bacterial infections. This overlap makes erythromycin a valuable comparator in assessing the relative efficacy of grepafloxacin against specific pathogens, especially in the context of emerging resistance to macrolides. [, ]

11. TrovafloxacinCompound Description: Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that has demonstrated activity against a wide range of Gram-positive and Gram-negative bacteria. It is structurally related to grepafloxacin and is known for its enhanced activity against Gram-positive organisms, including resistant strains. [, ]Relevance: Trovafloxacin and grepafloxacin share a similar fluoroquinolone core structure, contributing to their overlapping antibacterial spectrum and potent activity against respiratory pathogens. Research has explored the comparative pharmacodynamic properties of the two drugs, particularly their bactericidal activity and post-antibiotic effects against various bacterial species. These studies provide insights into the potential advantages and disadvantages of each drug in treating bacterial infections. [, ]

12. EnoxacinCompound Description: Enoxacin is another fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. [, , ]Relevance: Enoxacin shares structural similarities with grepafloxacin, both having a fluoroquinolone core. Comparative studies have investigated their potential for causing phototoxic reactions, providing insights into their relative safety profiles. Enoxacin often serves as a benchmark in these studies to assess the risk of photosensitivity associated with newer fluoroquinolones like grepafloxacin. [, , ]

13. LomefloxacinCompound Description: Lomefloxacin is a fluoroquinolone antibiotic with activity against a broad range of bacteria. [, , ]Relevance: Lomefloxacin and grepafloxacin, both belonging to the fluoroquinolone class, have been studied for their interactions with P-glycoprotein, a transporter protein involved in drug efflux. These studies help elucidate the potential for drug interactions and how these drugs are absorbed and distributed in the body. Additionally, their phototoxic potential has also been compared, contributing to a better understanding of their relative safety profiles. [, , ]

14. GemifloxacinCompound Description: Gemifloxacin is a fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. []Relevance: Gemifloxacin and grepafloxacin share structural similarities as fluoroquinolones and have overlapping antibacterial spectra. Comparative pharmacokinetic studies have been conducted to assess their absorption, distribution, metabolism, and excretion profiles. This information helps healthcare professionals make informed decisions about drug selection and dosage adjustments when treating bacterial infections. []

15. NorfloxacinCompound Description: Norfloxacin is a fluoroquinolone antibiotic. []Relevance: Norfloxacin and grepafloxacin share a fluoroquinolone core structure. Studies have compared their interactions with P-glycoprotein, a transporter protein involved in drug efflux. Understanding these interactions is crucial for predicting drug absorption and potential drug-drug interactions. []

Properties

CAS Number

119914-60-2

Product Name

Grepafloxacin

IUPAC Name

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H22FN3O3

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)

InChI Key

AIJTTZAVMXIJGM-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F

Solubility

6.32e-01 g/L

Synonyms

(+--)-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
(+--)-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid monohydrochloride
3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-
3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-, monohydrochloride, (+--)-
grepafloxacin
grepafloxacin HCl
grepafloxacin hydrochloride
OPC 17116
OPC-17116
Raxa

Canonical SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.